Actiphenol

Descripción general

Descripción

El Actifenol es un compuesto antibiótico natural aislado de diversas especies del género Streptomyces. Exhibe actividades antitumorales y fungicidas significativas. El Actifenol se caracteriza por su estructura única de carbociclo aromático, que lo distingue de otros antibióticos glutarímicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de actifenol implica partir de 2-(β-glutarimidylacetil)ciclohexano-1,3-dionas. Los pasos clave incluyen la reacción de 2,4-dimetilfenol con anhídrido β-glutarimidylacético, seguido de una transposición en presencia de cloruro de aluminio (AlCl3) para formar el derivado O-acilo . La ruta sintética también incluye la preparación de sus análogos normetílicos y derivados 6-hidroxi .

Métodos de Producción Industrial

La producción industrial de actifenol típicamente involucra procesos de fermentación utilizando especies de Streptomyces. La biosíntesis está gobernada por una sola maquinaria biosintética que presenta una sintetasa de polipéptidos tipo I sin aciltransferasa .

Análisis De Reacciones Químicas

Enzymatic Reduction to Cycloheximide

Actiphenol serves as a key intermediate in the biosynthesis of cycloheximide, a potent eukaryotic translation inhibitor. The conversion involves two enzymatic steps:

ChxG-Catalyzed Reduction

-

Reaction : this compound (phenolic form) is reduced to dehydrocycloheximide (cyclohexanone derivative) by the NADPH-dependent enzyme ChxG.

-

Mechanism : ChxG facilitates the unprecedented enzymatic reduction of the phenol moiety to a cyclohexanone, a rare transformation in natural product biosynthesis .

-

Evidence : Gene inactivation of chxG in Streptomyces sp. YIM65141 led to the accumulation of this compound and dehydrocycloheximide, confirming its role .

ChxH-Catalyzed Reduction

-

Reaction : Dehydrocycloheximide is further reduced to cycloheximide by ChxH, utilizing NADPH or NADH as cofactors.

-

Kinetics :

Parameter NADPH NADH Km (μM) 44 ± 4 139 ± 23 kcat (min⁻¹) 599 ± 69 20 ± 3 -

Reversibility : ChxH also catalyzes the reverse reaction (cycloheximide → dehydrocycloheximide) .

Nonenzymatic Hydrolysis to Phenatic Acid

Under aqueous conditions, this compound undergoes spontaneous hydrolysis to form phenatic acid (11 ), a reaction observed in Streptomyces mutants lacking functional ChxG . This process highlights the compound’s inherent reactivity in polar protic environments.

Comparative Reactivity with Phenolic Analogs

While this compound shares functional groups with other phenolic compounds (e.g., resveratrol), its enzymatic reduction distinguishes it:

| Feature | This compound | Resveratrol |

|---|---|---|

| Key Reaction | Phenol → cyclohexanone reduction | Antioxidant radical scavenging |

| Enzymatic Drivers | ChxG, ChxH | Non-enzymatic |

| Biological Role | Cycloheximide biosynthesis | Stress response in plants |

Implications for Synthetic Biology

The enzymatic machinery (ChxG/ChxH) responsible for this compound’s reduction offers potential for engineering novel cyclohexanone derivatives. This system’s ability to bypass high-energy intermediates (e.g., benzene ring activation) could inspire biomimetic synthetic routes .

This compound’s chemical reactivity underscores its dual role as a biosynthetic intermediate and a model for studying enzymatic phenol reduction. Its interplay with specialized enzymes like ChxG and ChxH provides a template for developing biocatalytic tools to manipulate aromatic systems in drug discovery and natural product synthesis.

Aplicaciones Científicas De Investigación

El Actifenol tiene una amplia gama de aplicaciones de investigación científica:

Propiedades Antibacterianas: Exhibe actividad antibacteriana contra varios patógenos y se investiga como un agente antimicrobiano natural.

Potencial Anticancerígeno: El Actifenol tiene efectos citotóxicos sobre las células cancerosas, interfiriendo con la proliferación celular e induciendo la apoptosis.

Efectos Antiinflamatorios: Modula las vías inflamatorias, lo que lo hace útil en el manejo de enfermedades inflamatorias como la artritis y la colitis.

Actividad Antioxidante: El Actifenol elimina los radicales libres y protege las células del estrés oxidativo.

Potencial Neuroprotector: Estudios preliminares indican que puede proteger las neuronas del daño causado por el estrés oxidativo o las condiciones neurodegenerativas.

Cicatrización de Heridas y Salud de la Piel: El Actifenol puede acelerar la reparación tisular y promover la síntesis de colágeno.

Actividad Antiviral: Algunas investigaciones sugieren que exhibe efectos antivirales contra virus específicos.

Mecanismo De Acción

El mecanismo de acción del Actifenol implica la interrupción de las membranas celulares bacterianas y la inhibición de los procesos celulares esenciales. Interfiere con la proliferación de células cancerosas induciendo la apoptosis y modulando las vías inflamatorias. La capacidad antioxidante del Actifenol ayuda a eliminar los radicales libres, protegiendo así las células del estrés oxidativo.

Comparación Con Compuestos Similares

El Actifenol se compara con otros antibióticos glutarímicos como la cicloheximida, la streptimidona y la lactimidomicina. Si bien la cicloheximida es un conocido inhibidor de la traducción eucariota, el Actifenol exhibe una actividad de inhibición de la traducción más débil, pero tiene propiedades antifúngicas y antitumorales únicas . La síntesis de actifenol y sus análogos normetílicos y derivados 6-hidroxi destaca aún más su singularidad estructural .

Compuestos Similares

- Cicloheximida

- Streptimidona

- Lactimidomicina

- 9-Metilstreptimidona

- Iso-migrastatina

- Migrastatina

El Actifenol destaca por su estructura única de carbociclo aromático y su diversa gama de actividades biológicas.

Actividad Biológica

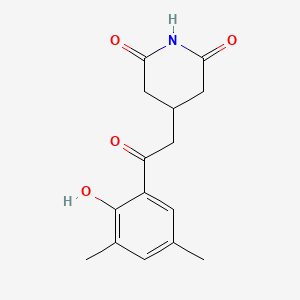

Actiphenol, chemically known as 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione (C15H17NO4), is a naturally occurring antibiotic produced by certain strains of Streptomyces bacteria. This compound has garnered attention due to its diverse biological activities, particularly its antiviral and antifungal properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of aromatic glutarimide antibiotics. Its structure features a piperidine ring and a hydroxy-substituted aromatic moiety, which are critical for its biological activity. The compound has been studied for its potential therapeutic applications due to its unique chemical properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 273.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against coxsackievirus B3 and influenza A virus. Research indicates that this compound can inhibit viral replication, making it a candidate for further development in antiviral therapies.

Case Study: Antiviral Efficacy

In a study examining the antiviral effects of this compound, it was found that the compound effectively reduced viral titers in infected cell cultures. The results indicated a dose-dependent response with notable inhibition at concentrations as low as 10 µg/mL.

Antifungal Activity

This compound has also demonstrated antifungal activity against various fungal pathogens. A notable study highlighted its efficacy against Candida albicans, showcasing its potential as an antifungal agent.

Data Table: Antifungal Efficacy

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 15 µg/mL |

| Aspergillus niger | 20 µg/mL |

| Penicillium chrysogenum | 25 µg/mL |

The mechanism through which this compound exerts its biological effects involves the disruption of cellular processes in target pathogens. For viruses, this compound appears to interfere with viral entry or replication mechanisms. In fungi, it may inhibit cell wall synthesis or disrupt membrane integrity.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other known antimicrobial agents. These studies often highlight the unique advantages of this compound in terms of potency and spectrum of activity.

Comparative Efficacy Table

| Compound | Antiviral Activity (IC50) | Antifungal Activity (MIC) |

|---|---|---|

| This compound | 10 µg/mL | 15 µg/mL |

| Acyclovir | 5 µg/mL | Not applicable |

| Fluconazole | Not applicable | 8 µg/mL |

Propiedades

IUPAC Name |

4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLMIHBTPWTPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877820 | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-02-3 | |

| Record name | Actiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACTIPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 526-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5597X03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Actiphenol and where is it found?

A1: this compound is a natural product belonging to the glutarimide class of antibiotics. It is primarily produced by various Streptomyces species, which are bacteria commonly found in soil. This compound has been isolated from Streptomyces species associated with diverse environments, including soil [, , , ], marine sponges [], and even the infructescences of Protea plants [].

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. Structurally, it is characterized as 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione []. While the provided abstracts don't detail specific spectroscopic data, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of this compound and its derivatives [, , ].

Q3: How is this compound biosynthesized?

A3: this compound biosynthesis is closely linked to cycloheximide, another glutarimide antibiotic. Research suggests that a single biosynthetic pathway, involving an unusual acyltransferase-less type I polyketide synthase, governs the production of both compounds in Streptomyces sp. YIM65141 []. This pathway potentially utilizes this compound as a key intermediate in cycloheximide formation, highlighting a unique phenol-to-cyclohexanone reduction in natural product biosynthesis []. Interestingly, a study on Streptomyces sp. ML6 revealed a novel this compound derivative, α-l-rhamnosyl-actiphenol, formed through the cooperation of two distantly located gene clusters, chx and rml, responsible for this compound and rhamnose biosynthesis, respectively [].

Q4: What are the known biological activities of this compound?

A4: this compound exhibits antifungal activity, albeit generally weaker than its close relative, cycloheximide [, ]. Studies have identified this compound as the active compound responsible for the antifungal activity observed in certain Streptomyces sp. isolates. These isolates exhibited inhibitory effects against a range of fungi, including Candida albicans and Sporothrix species [].

Q5: Are there any known methods for the chemical synthesis of this compound?

A7: Yes, this compound can be chemically synthesized. While the provided abstracts lack specifics, research articles dedicated to this compound synthesis do exist [, ]. These studies likely delve into the reaction steps, reagents, and conditions required for synthesizing this compound and its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.